molecular formula C13H12Cl2N2O2S B2519595 Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate CAS No. 1493430-96-8

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate

Cat. No.: B2519595
CAS No.: 1493430-96-8
M. Wt: 331.21
InChI Key: PPNDDNIRBQPQRF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate is a thiazole-derived compound featuring a 3,5-dichlorophenylamino substituent at the 2-position of the thiazole ring and an ethyl acetate moiety at the 4-position.

Properties

IUPAC Name

ethyl 2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-11-7-20-13(17-11)16-10-4-8(14)3-9(15)5-10/h3-5,7H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNDDNIRBQPQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,5-dichloroaniline with α-bromoacetyl bromide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using thiourea to form the thiazole ring.

    Esterification: The resulting thiazole derivative is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are performed under controlled temperatures to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated thiazoles, nitrothiazoles

Scientific Research Applications

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, ultimately leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares key structural motifs with derivatives reported in recent literature. Below is a detailed analysis of its similarities and differences with three closely related analogs (Table 1), synthesized and characterized in a 2013 study .

Table 1: Comparative Data for Ethyl 2-(2-((3,5-Dichlorophenyl)amino)thiazol-4-yl)acetate and Analogs
Compound Name Substituent on Phenyl Ring Yield (%) Molecular Weight (ESI-MS [M+H]⁺)
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) 3-Fluorophenyl 87.7 498.2
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) 3,5-Dichlorophenyl 88.3 548.2
Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) 3-Chloro-4-fluorophenyl 90.4 532.2
Key Observations:

Substituent Effects: The 3,5-dichlorophenyl group in compound 10b (a close analog) increases molecular weight compared to mono-halogenated derivatives (e.g., 10a with fluorine). This is attributed to the higher atomic mass of chlorine versus fluorine. Halogenation patterns influence steric and electronic properties: electron-withdrawing chloro groups may enhance metabolic stability but reduce solubility compared to fluorine .

The dichlorinated derivative (10b) shows a marginally higher yield (88.3%) than the fluorinated analog (10a), possibly due to improved crystallinity or purification ease .

These modifications likely enhance interactions with biological targets but may reduce cell permeability compared to the simpler ethyl acetate moiety in the target compound .

Functional Group Variations and Implications

  • Thiazole Core : All compounds retain the thiazole ring, critical for π-π stacking and metal coordination. However, the position and nature of substituents alter electronic density, affecting reactivity and binding affinity.
  • Ethyl Acetate vs. Piperazine-Ureido Systems : The target compound’s ethyl acetate group is less polar than the piperazine-ureido systems in 10a–c , suggesting differences in solubility and bioavailability. Piperazine-containing analogs may exhibit enhanced water solubility but increased metabolic liability due to the urea moiety .

Comparison with Triazole and Thiazole Derivatives

  • Triazole Analogs: A 2024 study synthesized 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives, highlighting the prevalence of halogenated aromatic systems in medicinal chemistry. While these triazoles lack the thiazole-acetate backbone, their dichlorophenoxy groups share similarities with the 3,5-dichlorophenyl group in the target compound, underscoring the role of halogens in enhancing lipophilicity and target engagement .
  • Complex Thiazole Derivatives : Pharmacopeial Forum (2017) reports thiazole derivatives with hydroperoxy and carbamate groups (e.g., compounds l and m ). These structures, while mechanistically distinct, demonstrate the versatility of thiazole scaffolds in drug design, though their increased complexity contrasts with the simplicity of the target compound .

Biological Activity

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole family, characterized by a unique structure that includes a thiazole ring, a 3,5-dichlorophenyl group, and an ethyl acetate moiety. This composition suggests significant potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14Cl2N2O2SC_{14}H_{14}Cl_2N_2O_2S, with a molecular weight of approximately 331.2 g/mol. Its structure can be summarized as follows:

ComponentDescription
Thiazole RingA five-membered ring containing nitrogen and sulfur
3,5-Dichlorophenyl GroupEnhances biological activity through electron-withdrawing effects
Ethyl Acetate MoietyProvides ester functionality

Antimicrobial and Antifungal Properties

Research indicates that compounds with thiazole structures often exhibit antimicrobial activities. This compound has been investigated for its potential to inhibit various microbial strains. Studies have shown that thiazole derivatives can interact with bacterial cell walls or disrupt metabolic pathways essential for microbial survival .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. For instance, the presence of the 3,5-dichlorophenyl group has been linked to enhanced anticancer activity against specific cancer cell lines, such as A549 (lung cancer cells). In vitro studies demonstrated that modifications to the phenyl ring significantly impact the cytotoxic effects of thiazole derivatives .

Case Study: A549 Cell Line

  • Experiment : Treatment with this compound.
  • Findings : The compound reduced cell viability significantly compared to untreated controls (p < 0.001), indicating potent anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR analysis highlights the following points:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances electron-withdrawing capabilities, increasing reactivity and biological efficacy.
  • Ester Linkage : Contributes to solubility and bioavailability in biological systems.

Comparative Analysis with Other Thiazole Derivatives

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
ThiazoleC₄H₃NSBasic structure without additional functional groups
2-AminothiazoleC₄H₅N₃SContains an amino group but lacks chlorinated phenyl
2-MercaptothiazoleC₄H₅N₃S₂Contains a thiol group; different reactivity profile
Ethyl 2-(2-amino-thiazole)C₇H₈N₂OSFeatures an amino group on a phenyl ring

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thiazole precursors. A common approach includes:
  • Step 1 : Condensation of 3,5-dichloroaniline with a thiazole intermediate (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) under reflux in DMSO or similar polar solvents for 12–18 hours .
  • Step 2 : Acidic or basic workup (e.g., ice-water quenching) to precipitate the product, followed by purification via recrystallization (water-ethanol mixtures) or chromatography .
  • Critical Parameters : Prolonged reflux (>18 hours) and solvent choice (DMSO vs. DMF) significantly impact yield (65–93% reported for analogous compounds) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ESI-MS : Confirm molecular weight (e.g., m/z ~348–582 for similar thiazole derivatives) .
  • NMR : 1^1H and 13^13C NMR to resolve the thiazole ring protons (δ 6.8–7.5 ppm) and acetate ester signals (δ 1.2–4.2 ppm) .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in related ethyl thiazole carboxylates .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : Limited in water; dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Analogous compounds show logP values ~2.5–3.5, suggesting moderate lipophilicity .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in inert atmospheres to prevent ester group degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer :
  • SAR Insights : Derivatives with 3,5-dichlorophenyl groups exhibit enhanced cytotoxicity compared to mono-halogenated analogs (e.g., 4-fluorophenyl derivatives in show lower activity). The electron-withdrawing effect of Cl atoms may improve target binding .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., 3-CF3_3, 4-OCH3_3) and test in vitro against cancer cell lines. Use IC50_{50} values to correlate structure-activity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Data Validation : Cross-check assay conditions (e.g., cell line specificity, incubation time). For example, cytotoxicity in (IC50_{50} < 10 µM) may vary due to differing cell permeability or metabolic stability .
  • Control Experiments : Include reference compounds (e.g., doxorubicin) and validate purity via HPLC (>95%) to rule out impurities skewing results .

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to kinases or tubulin, leveraging the thiazole core’s affinity for ATP-binding pockets .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., hydrogen bonds with His229 in β-tubulin) .

Q. How can researchers optimize purification protocols to achieve >95% purity?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (ACN:H2_2O + 0.1% TFA) .
  • Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) based on solubility curves to maximize recovery .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic protocols (e.g., 65% vs. 93%)?

  • Critical Factors :
  • Substituent Effects : Bulky groups (e.g., 3,5-dichlorophenyl) may sterically hinder coupling reactions, reducing yields .
  • Catalyst Efficiency : Use of Pd/C vs. CuI in Sonogashira couplings can alter reaction kinetics .

Methodological Tables

Parameter Typical Range Key Evidence
Synthetic Yield65–93%
ESI-MS m/z348–582 [M+H]+^+
HPLC Purity>95%
logP (Predicted)2.5–3.5

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